Leucylalanine

Description

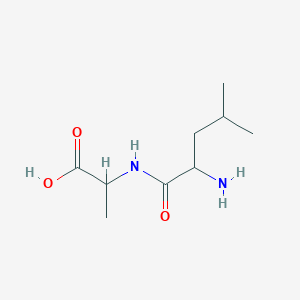

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(2-amino-4-methylpentanoyl)amino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3/c1-5(2)4-7(10)8(12)11-6(3)9(13)14/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSQGMTRYSIHDAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10986649 | |

| Record name | N-(2-Amino-1-hydroxy-4-methylpentylidene)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10986649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67368-02-9, 7298-84-2 | |

| Record name | NSC524457 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524457 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Leucylalanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89180 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Amino-1-hydroxy-4-methylpentylidene)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10986649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Leucylalanine: Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucylalanine (Leu-Ala) is a dipeptide composed of the amino acids L-leucine and L-alanine. As a fundamental building block of proteins and a product of protein metabolism, this compound is of significant interest in various fields of biochemical and pharmaceutical research. Its potential role as a signaling molecule, particularly in the context of the mTOR pathway, and its utility in prodrug development, make it a molecule of considerable scientific importance. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, analysis, and biological activities of this compound, tailored for a scientific audience.

Chemical Structure and Identification

This compound is a simple dipeptide formed through a peptide bond between the carboxyl group of leucine and the amino group of alanine.

Table 1: Chemical Identifiers for L-Leucyl-L-alanine

| Identifier | Value |

| IUPAC Name | (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoic acid[1] |

| SMILES String | C--INVALID-LINK--NC(=O)--INVALID-LINK--C)N[1] |

| InChI Key | HSQGMTRYSIHDAC-BQBZGAKWSA-N[2] |

| CAS Number | 7298-84-2[2] |

| Molecular Formula | C9H18N2O3[1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. These properties are summarized in the table below.

Table 2: Physicochemical Properties of L-Leucyl-L-alanine

| Property | Value | Reference |

| Molecular Weight | 202.25 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white solid powder | [Various supplier data] |

| Melting Point | 255-256 °C | [Various supplier data] |

| pKa (Strongest Acidic) | 3.96 | HMDB0028922 |

| pKa (Strongest Basic) | 8.43 | HMDB0028922 |

| Isoelectric Point (pI) | ~6.20 (Calculated) | |

| LogP | -2.13 (Extrapolated) | HMDB0028922 |

| Solubility in Water | ~100 mg/mL | [3] |

| Solubility in PBS | 100 mg/mL (494.44 mM) with sonication | [3] |

| Solubility in DMSO | Insoluble | [4] |

Spectroscopic Analysis

Spectroscopic data is essential for the structural confirmation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound will exhibit characteristic signals for the protons of the leucine and alanine residues. Key signals include the α-protons of both amino acids, the protons of the leucine side chain (isobutyl group), and the methyl protons of the alanine side chain. The coupling patterns and chemical shifts are influenced by the peptide bond and the surrounding chemical environment.

-

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton. Distinct signals will be observed for the carbonyl carbons of the peptide bond and the C-terminus, the α-carbons of both residues, and the carbons of the respective side chains.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will display characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

-

N-H stretching (amine and amide): ~3300-3500 cm⁻¹

-

C-H stretching (aliphatic): ~2850-3000 cm⁻¹

-

C=O stretching (amide I): ~1650 cm⁻¹

-

N-H bending (amide II): ~1550 cm⁻¹

-

C=O stretching (carboxylic acid): ~1700-1725 cm⁻¹

-

O-H stretching (carboxylic acid): Broad band around 2500-3300 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound. In electrospray ionization (ESI) mass spectrometry, this compound will typically be observed as the protonated molecule [M+H]⁺ at m/z 203.14. Tandem mass spectrometry (MS/MS) will reveal characteristic fragmentation patterns, including the cleavage of the peptide bond to produce b and y ions, as well as the loss of small neutral molecules like water and carbon monoxide.

Experimental Protocols

Synthesis of L-Leucyl-L-alanine (Solution-Phase Method)

This protocol outlines a general five-step solution-phase synthesis of this compound.

Objective: To synthesize L-Leucyl-L-alanine by forming a peptide bond between protected leucine and alanine residues.

Materials:

-

L-Leucine

-

L-Alanine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

N,N-Diisopropylethylamine (DIPEA)

-

Methanol (MeOH)

-

Thionyl chloride (SOCl₂) or HCl gas

-

N,N'-Dicyclohexylcarbodiimide (DCC) or another coupling agent

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine

Procedure:

-

Protection of the Amino Group of Leucine:

-

Dissolve L-leucine in a suitable solvent system (e.g., a mixture of dioxane and water).

-

Add Boc₂O and a base such as DIPEA.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Work up the reaction to isolate the N-Boc-L-leucine.

-

-

Protection of the Carboxyl Group of Alanine:

-

Suspend L-alanine in methanol.

-

Cool the suspension in an ice bath and slowly add thionyl chloride or bubble in HCl gas.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Remove the solvent under reduced pressure to obtain L-alanine methyl ester hydrochloride.

-

-

Peptide Coupling:

-

Dissolve N-Boc-L-leucine and L-alanine methyl ester hydrochloride in an anhydrous solvent such as DCM.

-

Add a base (e.g., DIPEA) to neutralize the hydrochloride salt.

-

Add the coupling agent (e.g., DCC) and stir the reaction at room temperature.

-

Monitor the reaction by TLC. Upon completion, filter off the dicyclohexylurea byproduct and wash the organic layer with dilute acid, base, and brine.

-

Dry the organic layer and evaporate the solvent to obtain the protected dipeptide, Boc-Leu-Ala-OMe.

-

-

Deprotection of the Amino Group:

-

Dissolve the protected dipeptide in DCM.

-

Add an excess of trifluoroacetic acid (TFA).

-

Stir at room temperature for 1-2 hours.

-

Remove the solvent and excess TFA under reduced pressure to yield Leu-Ala-OMe as the TFA salt.

-

-

Deprotection of the Carboxyl Group (Saponification):

-

Dissolve the product from the previous step in a mixture of methanol and water.

-

Add a solution of sodium hydroxide and monitor the hydrolysis by TLC.

-

Upon completion, neutralize the reaction mixture with a dilute acid.

-

Purify the crude this compound by recrystallization or chromatography.

-

Purification by Reversed-Phase HPLC

Objective: To purify crude this compound.

Instrumentation and Materials:

-

Preparative HPLC system with a UV detector

-

C18 reversed-phase column

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Crude this compound dissolved in Mobile Phase A

Procedure:

-

Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5%).

-

Inject the dissolved crude sample onto the column.

-

Elute the peptide using a linear gradient of increasing Mobile Phase B concentration (e.g., 5-50% B over 30 minutes).

-

Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).

-

Collect fractions corresponding to the main peak.

-

Analyze the collected fractions for purity by analytical HPLC.

-

Pool the pure fractions and lyophilize to obtain the purified this compound as a TFA salt.

Analysis by UPLC-MS/MS

Objective: To quantify this compound in a biological matrix.

Instrumentation and Materials:

-

UPLC system coupled to a tandem mass spectrometer

-

C18 or HILIC column

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

This compound standard and internal standard

Procedure:

-

Sample Preparation: Perform protein precipitation or solid-phase extraction of the biological sample.

-

Chromatographic Separation:

-

Equilibrate the column with the initial mobile phase conditions.

-

Inject the prepared sample.

-

Separate the analytes using a suitable gradient program.

-

-

Mass Spectrometric Detection:

-

Optimize the MS parameters for this compound and the internal standard in positive ion mode.

-

Monitor the precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode.

-

-

Quantification:

-

Generate a calibration curve using the this compound standard.

-

Calculate the concentration of this compound in the samples based on the peak area ratios relative to the internal standard.

-

Biological Role and Signaling Pathways

While many of the biological activities of this compound are attributed to its constituent amino acid, L-leucine, the dipeptide itself may have distinct roles. Leucine is a well-established activator of the mTOR (mechanistic Target of Rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.

The mTOR Signaling Pathway

The mTOR pathway is a complex signaling network that integrates signals from growth factors, nutrients (especially amino acids), and cellular energy status. Leucine plays a critical role in activating mTORC1 (mTOR Complex 1), which in turn phosphorylates downstream targets such as S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). The phosphorylation of these targets leads to an increase in protein synthesis.

References

- 1. Leucine Signals to mTORC1 via Its Metabolite Acetyl-Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tissue-specific regulation of 4E-BP1 and S6K1 phosphorylation by alpha-ketoisocaproate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oral administration of leucine stimulates phosphorylation of 4E-bP1 and S6K 1 in skeletal muscle but not in liver of diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Leucylalanine: A Technical Guide for Researchers

An In-depth Review of the Chemical Properties, Synthesis, and Biological Significance of the Dipeptide Leucylalanine for Applications in Research and Drug Development.

Abstract

This compound (Leu-Ala), a dipeptide composed of L-leucine and L-alanine, is a molecule of significant interest in various scientific disciplines. This technical guide provides a comprehensive overview of this compound, including its chemical identifiers, physical and chemical properties, and detailed experimental protocols for its synthesis and analysis. Furthermore, this document explores the biological roles of this compound, with a particular focus on its interaction with cellular transport mechanisms and its potential influence on key signaling pathways relevant to drug development.

Chemical Identity and Properties

This compound is a dipeptide formed from the amino acids L-leucine and L-alanine through a peptide bond.[1] Its systematic IUPAC name is (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoic acid.[1]

CAS Number and Synonyms

The Chemical Abstracts Service (CAS) has assigned the following number to L-Leucyl-L-alanine:

The compound is also known by a variety of synonyms, which are crucial for comprehensive literature searches.

Table 1: Synonyms and Identifiers for L-Leucyl-L-alanine

| Identifier Type | Identifier |

| Common Synonyms | Leu-Ala, Leucyl-alanine, H-Leu-Ala-OH, L-A Dipeptide[1][2] |

| Systematic Names | L-Alanine, L-leucyl-, (S)-2-((S)-2-Amino-4-methylpentanamido)propanoic acid[1] |

| PubChem CID | 81721[1] |

| ChEBI ID | CHEBI:73527[1] |

| EC Number | 230-737-5[1] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in experimental settings, particularly for formulation and delivery.

Table 2: Physicochemical Properties of L-Leucyl-L-alanine

| Property | Value | Source |

| Molecular Formula | C9H18N2O3 | [1] |

| Molecular Weight | 202.25 g/mol | [1] |

| Appearance | White to off-white solid powder | [3] |

| Melting Point | 255-256 °C | [3] |

| LogP | -2.13 (Extrapolated) | [1] |

| Hydrogen Bond Donor Count | 3 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

| SMILES | C--INVALID-LINK--NC(=O)--INVALID-LINK--N | [1] |

| InChI Key | HSQGMTRYSIHDAC-BQBZGAKWSA-N | [3] |

Experimental Protocols

Synthesis of L-Leucyl-L-alanine

The synthesis of dipeptides like this compound can be achieved through both chemical and enzymatic methods. Chemo-enzymatic peptide synthesis (CEPS) is a modern approach that combines the efficiency of chemical synthesis for creating peptide fragments with the specificity of enzymatic ligation to join them.[4]

2.1.1. Enzymatic Synthesis Protocol

This protocol describes a general method for the enzymatic synthesis of a dipeptide, which can be adapted for this compound. This method utilizes a protease, such as papain, which can catalyze peptide bond formation under controlled conditions.[5]

Materials:

-

L-Leucine ethyl ester hydrochloride (as the acyl donor)

-

L-Alanine (as the nucleophile)

-

Papain (lyophilized)

-

1 M Phosphate buffer (pH 7.0) or 1 M Sodium carbonate buffer (pH 11.0)

-

Reaction vessel (e.g., 25 mL glass tube)

-

Stirring apparatus

-

Centrifuge

Procedure:

-

Enzyme Preparation: Resuspend lyophilized papain in the chosen buffer (e.g., 1 M phosphate buffer, pH 7.0) to a concentration of 50 mg/mL. Centrifuge at 12,000 x g for 5 minutes at 25 °C to remove any insoluble material. The supernatant contains the active enzyme.[5]

-

Reaction Setup: In a 25 mL glass reaction tube, combine the following:

-

L-Leucine ethyl ester hydrochloride to a final concentration of 0.7 M.

-

L-Alanine at an equimolar or slight excess concentration.

-

1 mL of the prepared papain solution (50 mg/mL).[5]

-

6 mL of the chosen buffer.

-

-

Incubation: Gently stir the reaction mixture at 40 °C for 12 hours.[5]

-

Purification: After the reaction, the product, L-Leucyl-L-alanine, which may precipitate out of solution, can be purified by centrifugation at 12,000 x g for 5 minutes at 25 °C.[5] The resulting pellet should be washed with cold water to remove unreacted starting materials and buffer salts.

Purification and Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification and analysis of peptides.[6] Reversed-phase HPLC (RP-HPLC) is particularly well-suited for separating peptides based on their hydrophobicity.[7]

2.2.1. RP-HPLC Purification Protocol

System:

Mobile Phases:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[8]

-

Mobile Phase B: 0.1% TFA in acetonitrile.[8]

Procedure:

-

Sample Preparation: Dissolve the crude this compound synthesized in the previous step in Mobile Phase A.

-

Injection and Elution: Inject the sample onto the C18 column. Elute the peptide using a linear gradient, for example, from 5% to 65% Mobile Phase B over 40 minutes.[8]

-

Fraction Collection: Collect fractions corresponding to the major peak detected at 220 nm.[8]

-

Lyophilization: Pool the fractions containing the pure this compound and lyophilize to obtain the final product as a powder.[8]

2.2.2. Analytical HPLC and Mass Spectrometry

Purity Analysis:

-

To confirm the purity of the synthesized peptide, inject a small sample onto an analytical C18 column using a similar gradient as in the purification step. The purity should ideally be >95%.[8]

Identity Confirmation:

-

Utilize Electrospray Ionization Mass Spectrometry (ESI-MS) to confirm the molecular weight of the purified product. The observed mass should match the theoretical molecular weight of this compound (202.25 g/mol ).[8]

Biological Significance and Applications in Drug Development

This compound is not merely an inert chemical compound; it possesses biological activities and is recognized by cellular machinery, making it a molecule of interest for therapeutic and drug delivery applications.

Interaction with Peptide Transporters

Dipeptides and tripeptides are primarily absorbed in the intestine via the proton-coupled peptide transporter 1 (PepT1).[9] This transporter is a high-capacity, low-affinity system that recognizes a broad range of di- and tripeptides.[10] The ability of this compound to be transported by PepT1 makes it a candidate for use in prodrug strategies to enhance the oral bioavailability of poorly permeable drugs.[9] By attaching a drug molecule to this compound, the resulting conjugate can potentially hijack the PepT1 transport system to gain entry into the bloodstream.

dot

Caption: this compound-mediated drug delivery via the PepT1 transporter.

Potential Role in mTOR Signaling

The amino acid leucine is a well-established activator of the mechanistic target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[11] Leucine activates mTORC1, which in turn phosphorylates downstream targets like p70S6K and 4E-BP1 to promote protein synthesis.[11] As this compound can be hydrolyzed into its constituent amino acids, L-leucine and L-alanine, it can serve as a source of leucine. Therefore, it is plausible that this compound could indirectly influence the mTOR pathway following its cellular uptake and subsequent hydrolysis.

References

- 1. A two-step enzymatic synthesis of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. quora.com [quora.com]

- 3. imrpress.com [imrpress.com]

- 4. bachem.com [bachem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. HPLC analysis and purification of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. hplc.eu [hplc.eu]

- 8. benchchem.com [benchchem.com]

- 9. Molecular Insights to the Structure-Interaction Relationships of Human Proton-Coupled Oligopeptide Transporters (PepTs) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Peptide transporter structure reveals binding and action mechanism of a potent PEPT1 and PEPT2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The actions of exogenous leucine on mTOR signalling and amino acid transporters in human myotubes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Function of Leucylalanine in Cells

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a comprehensive overview of the biological functions of the dipeptide Leucylalanine (Leu-Ala) at the cellular level. It details its transport, intracellular fate, and the significant role of its constituent amino acid, L-leucine, in modulating key signaling pathways that govern protein synthesis, metabolism, and cell growth. The guide also includes relevant experimental protocols and quantitative data to support further research and drug development applications.

Introduction

This compound (Leu-Ala) is a dipeptide composed of L-leucine and L-alanine.[1][2][3] As a small peptide, its biological significance is intrinsically linked to its transport into the cell and its subsequent hydrolysis into its constituent amino acids. While Leu-Ala itself is relatively understudied, the profound biological effects of L-leucine are well-documented. Leucine, an essential branched-chain amino acid (BCAA), is a critical regulator of cellular metabolism and growth, primarily through the activation of the mechanistic Target of Rapamycin Complex 1 (mTORC1) signaling pathway.[4][5] This guide will explore the cellular journey of this compound, from its uptake to the downstream effects mediated by its components, with a particular focus on the signaling cascades initiated by leucine.

Cellular Uptake and Metabolism of this compound

The entry of dipeptides like this compound into cells is a critical first step for their biological activity. Unlike free amino acids, di- and tripeptides are primarily transported across the cell membrane by specific transporters.

2.1. Peptide Transport

The intestinal absorption and cellular uptake of dipeptides are predominantly mediated by peptide transporter 1 (PepT1), a high-capacity, low-affinity transporter.[6] The structure of the dipeptide, including the identity and sequence of its amino acids, can influence the efficiency of transport.[6] Once inside the cell, this compound is susceptible to hydrolysis by intracellular peptidases, such as leucyl aminopeptidases, which cleave the peptide bond to release free L-leucine and L-alanine.[7][8] This intracellular release is a key aspect of its function, as it delivers leucine directly into the cellular environment where it can exert its signaling functions.

2.2. Transport of Constituent Amino Acids

Should this compound be hydrolyzed extracellularly, or for the transport of its released components, distinct amino acid transport systems are utilized. L-leucine is primarily transported by the sodium-independent System L, which is characterized by its specificity for large, neutral amino acids.[9][10] L-alanine, on the other hand, is transported by sodium-dependent systems.[11][12]

Leucine-Mediated Signaling Pathways

Upon its release within the cell, L-leucine acts as a potent signaling molecule, most notably through the activation of the mTORC1 pathway. This pathway is a central regulator of cell growth, proliferation, and metabolism.

3.1. The mTORC1 Signaling Cascade

The activation of mTORC1 by leucine is a multi-step process that converges with other signaling pathways, such as those initiated by growth factors like IGF-1.[4][13] A key event in this process is the translocation of mTORC1 to the lysosomal surface, where it can be activated.

The core mechanism involves the following steps:

-

Leucine Sensing: Intracellular leucine is sensed by leucyl-tRNA synthetase (LRS), which, in a leucine-dependent manner, acts as a GTPase-activating protein (GAP) for the Rag GTPases.[14]

-

Rag GTPase Activation: This interaction with LRS promotes the GTP-loaded state of RagA/B, a component of the Rag GTPase heterodimer.

-

mTORC1 Recruitment: The activated Rag GTPase complex then recruits mTORC1 to the lysosomal surface.

-

Rheb-mediated Activation: At the lysosome, mTORC1 is activated by the small GTPase Rheb, which is itself regulated by the TSC1/TSC2 complex.[15][16] Growth factor signaling, via Akt, inhibits the TSC complex, thereby promoting Rheb activity and mTORC1 activation.[13]

3.2. Downstream Effects of mTORC1 Activation

Activated mTORC1 phosphorylates several key downstream targets to promote protein synthesis and cell growth:

-

S6 Kinase 1 (S6K1): Phosphorylation of S6K1 enhances the translation of mRNAs encoding ribosomal proteins and other components of the translational machinery.[4]

-

4E-Binding Protein 1 (4E-BP1): Phosphorylation of 4E-BP1 causes its dissociation from the eukaryotic initiation factor 4E (eIF4E), allowing eIF4E to participate in the formation of the eIF4F complex, which is essential for cap-dependent translation initiation.[4]

// Nodes this compound [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Intracellular_Leu_Ala [label="Intracellular\nLeucine + Alanine", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; LRS [label="Leucyl-tRNA Synthetase\n(LRS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Rag_GTPases [label="Rag GTPases", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Rheb [label="Rheb-GTP", fillcolor="#34A853", fontcolor="#FFFFFF"]; TSC1_TSC2 [label="TSC1/TSC2", fillcolor="#FBBC05", fontcolor="#202124"]; S6K1 [label="S6K1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; _4E_BP1 [label="4E-BP1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Protein_Synthesis [label="Protein Synthesis", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; Cell_Growth [label="Cell Growth", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; IGF1 [label="IGF-1", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="Akt/PKB", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges this compound -> Intracellular_Leu_Ala [label="Hydrolysis"]; Intracellular_Leu_Ala -> LRS [label="Activates"]; LRS -> Rag_GTPases [label="Activates"]; Rag_GTPases -> mTORC1 [label="Recruits to Lysosome"]; Rheb -> mTORC1 [label="Activates"]; mTORC1 -> S6K1 [label="Phosphorylates"]; mTORC1 -> _4E_BP1 [label="Phosphorylates"]; S6K1 -> Protein_Synthesis [style=dashed]; _4E_BP1 -> Protein_Synthesis [label="Inhibits\neIF4E", style=dashed, arrowhead=tee]; Protein_Synthesis -> Cell_Growth; IGF1 -> AKT; AKT -> TSC1_TSC2 [arrowhead=tee, label="Inhibits"]; TSC1_TSC2 -> Rheb [arrowhead=tee, label="Inhibits"];

// Invisible edges for alignment {rank=same; S6K1; _4E_BP1;} } "Leucine-mediated mTORC1 signaling pathway."

Other Biological Functions

Beyond protein synthesis, the leucine derived from this compound impacts other crucial cellular processes.

4.1. Energy Metabolism

Leucine plays a role in enhancing energy metabolism. It can promote glucose uptake and fatty acid oxidation, in part by activating AMP-activated protein kinase (AMPK).[5][17] Furthermore, recent studies have shown that leucine can boost mitochondrial energy production by preventing the degradation of specific proteins on the outer mitochondrial membrane, which are involved in importing metabolic molecules.[18]

4.2. T-Cell Activation and Immune Function

The metabolic reprogramming of T-cells during an immune response is critical for their proliferation and function. Leucine uptake and its subsequent activation of mTORC1 are essential for T-cell activation.[19] This highlights a potential role for leucine-containing dipeptides in modulating immune responses.

4.3. Cell Differentiation

Nutrient availability, including specific amino acids, can influence cell fate. Leucine has been shown to affect the differentiation of pancreatic β-cells via the mTOR signaling pathway, suggesting that high levels of leucine during development could impact endocrine cell formation.[20]

Quantitative Data

The following tables summarize key quantitative data related to the transport and effects of this compound's constituent amino acids.

Table 1: Kinetic Parameters of Leucine and Phenylalanine Transport

| Amino Acid | Transport System | Kt (mM) | Jmax (nmol mg-1 s-1) | Ki (mM) | Cell Type/System | Reference |

|---|---|---|---|---|---|---|

| L-Leucine | Carrier-mediated (Na+-independent) | 2.71 | 1390 | 2.12 - 3.2 | Rabbit isolated oxyntic glands | [9] |

| L-Phenylalanine | Carrier-mediated (Na+-independent) | 1.03 | 176 | 0.8 - 2.40 | Rabbit isolated oxyntic glands | [9] |

Kt: Michaelis-Menten constant (substrate concentration at half-maximal velocity); Jmax: Maximum transport velocity; Ki: Inhibition constant.

Table 2: Effect of Leucine Deprivation on AML Cell Viability

| Cell Line | Condition | Cell Viability (%) | Reference |

|---|---|---|---|

| MOLT4 | Leucine-restricted | 58 | [21] |

| TK6 | Leucine-restricted | 64 |[21] |

Experimental Protocols

The study of this compound's biological function involves a variety of in vitro techniques. Below are detailed methodologies for key experiments.

6.1. Protocol for Cellular Uptake and Intracellular Quantification of Dipeptides

This protocol is adapted from methods used for studying dipeptide fate in CHO cell cultures.[22]

-

Cell Culture: Culture cells (e.g., Caco-2 for intestinal transport studies, or a target cell line of interest) to a desired confluency in appropriate culture medium.

-

Dipeptide Supplementation: Prepare a stock solution of this compound in a suitable buffer. Supplement the cell culture medium with this compound to the desired final concentration. A control culture without dipeptide supplementation should be run in parallel.

-

Sampling: At various time points, collect samples of the culture medium (for extracellular concentration) and cell pellets (for intracellular concentration). For cell pellets, a defined number of cells (e.g., 32 x 106) should be harvested.

-

Cell Washing: Wash the cell pellets twice with cold Phosphate Buffered Saline (PBS) to remove extracellular contaminants.

-

Cell Extraction: Perform a cell extraction using a method like the Bligh-Dyer method (chloroform/methanol extraction) to separate the aqueous (metabolites) and lipid phases.

-

Derivatization: To improve chromatographic retention, derivatize the amino acids and dipeptides in the extracts and medium samples using Dansyl chloride.

-

Quantification: Analyze the derivatized samples using reverse-phase high-performance liquid chromatography (RP-HPLC) to quantify the concentrations of this compound, L-leucine, and L-alanine.

-

Data Analysis: Calculate the specific uptake rate of this compound and monitor the intracellular and extracellular concentrations of the dipeptide and its constituent amino acids over time.

// Nodes start [label="Start:\nCell Culture", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; supplement [label="Supplement with\nthis compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sampling [label="Time-course\nSampling", fillcolor="#FBBC05", fontcolor="#202124"]; separation [label="Separate Cells\n& Medium", fillcolor="#FFFFFF", fontcolor="#202124"]; extraction [label="Cell Pellet\nExtraction", fillcolor="#34A853", fontcolor="#FFFFFF"]; derivatization [label="Derivatization\n(Dansyl Chloride)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analysis [label="RP-HPLC\nAnalysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End:\nQuantify Uptake\n& Hydrolysis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> supplement; supplement -> sampling; sampling -> separation; separation -> extraction; extraction -> derivatization; separation -> derivatization [label="Medium Sample", style=dashed]; derivatization -> analysis; analysis -> end; } "Workflow for dipeptide uptake analysis."

6.2. Protocol for Western Blot Analysis of mTORC1 Pathway Activation

This protocol allows for the assessment of the phosphorylation status of key proteins in the mTORC1 pathway.

-

Cell Treatment: Plate cells and grow to 70-80% confluency. Starve cells of amino acids and serum for a defined period (e.g., 2-4 hours). Treat cells with this compound or L-leucine for various time points. Include a negative control (starved cells) and a positive control (e.g., insulin or IGF-1 treatment).

-

Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of mTORC1 pathway proteins (e.g., anti-phospho-S6K1, anti-total-S6K1, anti-phospho-4E-BP1, anti-total-4E-BP1) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of pathway activation.

Applications in Drug Development

The unique transport and signaling properties of this compound and other dipeptides make them attractive for applications in drug development.

7.1. Prodrug Design

The use of amino acids and dipeptides as moieties in prodrug design can enhance the pharmacological and pharmaceutical properties of drugs.[23] By attaching a drug to a dipeptide like this compound, it may be possible to hijack the PepT1 transporter to increase the drug's intestinal absorption and cellular uptake.[6] This strategy can improve the bioavailability of poorly absorbed drugs.

7.2. Targeting Cancer Metabolism

Cancer cells often exhibit dysregulated metabolism with an increased demand for specific amino acids like leucine.[21] Enhanced expression of leucine transporters is observed in some leukemic cells.[21] This dependency presents a therapeutic window. Strategies that involve targeting leucine metabolism, either through deprivation or by using molecules that interfere with its transport or signaling, are being explored as potential anti-cancer therapies. This compound could be investigated as a tool to deliver cytotoxic agents more specifically to cells with high peptide transporter expression.

Conclusion

This compound serves as a cellular delivery vehicle for L-leucine and L-alanine. While L-alanine is readily incorporated into cellular metabolism, the released L-leucine acts as a critical signaling molecule, primarily through the robust activation of the mTORC1 pathway. This activation has profound effects on protein synthesis, cell growth, and energy metabolism. The distinct mechanisms of dipeptide transport and the central role of leucine in cellular regulation make this compound and similar dipeptides a subject of significant interest for basic research and for the development of novel therapeutic strategies, particularly in the realms of prodrug design and the targeting of metabolic pathways in disease. Further research into the specific transport kinetics and intracellular fate of this compound will provide a more detailed understanding of its biological functions and unlock its full therapeutic potential.

References

- 1. L-Leucyl-L-alanine | C9H18N2O3 | CID 81721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0028922) [hmdb.ca]

- 3. mcdb.ca [mcdb.ca]

- 4. pure.psu.edu [pure.psu.edu]

- 5. The role of leucine and its metabolites in protein and energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Leucyl aminopeptidase - Wikipedia [en.wikipedia.org]

- 8. Enzymatic and molecular characterisation of leucine aminopeptidase of Burkholderia pseudomallei - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Uptake of L-leucine and L-phenylalanine across the basolateral cell surface in isolated oxyntic glands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A study of L-leucine, L-phenylalanine and L-alanine transport in the perfused rat mammary gland: possible involvement of LAT1 and LAT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanism of transport of L-alanine by luminal-membrane vesicles from pars recta of rabbit proximal tubule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The transport of L-alanine by the hamster kidney cell line BHK-21-C13 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Convergence of signaling pathways in mediating actions of leucine and IGF-1 on mTORC1 in L6 myoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Leucyl-tRNA synthetase is an intracellular leucine sensor for the mTORC1-signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pure.psu.edu [pure.psu.edu]

- 16. scispace.com [scispace.com]

- 17. Research progress in the role and mechanism of Leucine in regulating animal growth and development - PMC [pmc.ncbi.nlm.nih.gov]

- 18. From food to fuel: How leucine enhances mitochondrial energy production | EurekAlert! [eurekalert.org]

- 19. Leucine Metabolism in T Cell Activation: mTOR Signaling and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 20. l-Leucine Alters Pancreatic β-Cell Differentiation and Function via the mTor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 21. gsconlinepress.com [gsconlinepress.com]

- 22. Tracking dipeptides at work-uptake and intracellular fate in CHO culture - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic Properties of Leucylalanine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of the dipeptide Leucylalanine. While direct experimental thermodynamic data for this compound is not extensively available in publicly accessible literature, this document compiles essential information on its constituent amino acids, L-leucine and L-alanine, as a foundational reference. Furthermore, it details the established experimental protocols for determining the thermodynamic parameters of dipeptides, including Differential Scanning Calorimetry (DSC) and Isothermal Titration Calorimetry (ITC). A significant focus is placed on the biological context of this compound's components, with a detailed visualization of the leucine-activated mTOR signaling pathway, a critical regulator of cell growth and protein synthesis. This guide aims to equip researchers and drug development professionals with the foundational knowledge and methodological insights necessary for the study and application of this compound and related dipeptides.

Introduction

This compound (Leu-Ala) is a dipeptide composed of L-leucine and L-alanine, two fundamental proteinogenic amino acids.[1] As a component of proteins and a potential bioactive molecule, understanding its thermodynamic properties is crucial for a variety of applications, including drug formulation, peptide synthesis, and comprehending its stability and interactions in biological systems. Thermodynamic parameters such as heat capacity, enthalpy, entropy, and Gibbs free energy govern the folding, stability, and binding interactions of peptides.

This guide summarizes the available thermodynamic data for the constituent amino acids of this compound and provides detailed experimental protocols for the determination of these properties in dipeptides. Additionally, it explores the significant role of leucine in cellular signaling, providing a visual representation of the mTOR pathway.

Thermodynamic Data

Thermodynamic Properties of L-Leucine

L-leucine is a branched-chain amino acid with a hydrophobic isobutyl side chain. Its thermodynamic properties have been determined through various calorimetric techniques.

| Property | Value | Units | Method | Reference |

| Standard Enthalpy of Formation (solid, 298.15 K) | -637.3 ± 0.8 | kJ/mol | Combustion Calorimetry | [2] |

| Standard Molar Entropy (solid, 298.15 K) | 202.8 | J/mol·K | Adiabatic Calorimetry | [2] |

| Constant Pressure Heat Capacity (solid, 298.15 K) | 200.7 | J/mol·K | DSC/Tian–Calvet Calorimetry | [3] |

| Solubility in Water (298.15 K) | 24.26 | g/L | Gravimetric | [4] |

Thermodynamic Properties of L-Alanine

L-alanine is the second simplest proteinogenic amino acid, with a methyl group as its side chain. Its thermodynamic properties are extensively studied.

| Property | Value | Units | Method | Reference |

| Standard Enthalpy of Formation (solid, 298.15 K) | -560 ± 1.7 | kJ/mol | Combustion Calorimetry | [5] |

| Standard Molar Entropy (solid, 1 bar, 298.15 K) | 129.21 | J/mol·K | Adiabatic Calorimetry | [5] |

| Constant Pressure Heat Capacity (solid, 298 K) | 115 | J/mol·K | Calorimetry | [5] |

| Solubility in Water (298.15 K) | 166.5 | g/L | Gravimetric | [6] |

Representative Thermodynamic Properties of a Similar Dipeptide: Glycyl-L-Alanine

To provide context for the expected thermodynamic values of a dipeptide, the following table presents data for Glycyl-L-Alanine, a structurally similar small peptide. These values were determined using Fast Scanning Calorimetry (FSC) and are used in solubility predictions.

| Property | Value | Units | Method | Reference |

| Melting Temperature (Tm) | 536.8 ± 3.4 | K | FSC | [7] |

| Enthalpy of Fusion (ΔHfus) | 42.1 ± 1.2 | kJ/mol | FSC | [7] |

| Heat Capacity Difference (liquid-solid at Tm) | 134.4 | J/mol·K | FSC | [7] |

Experimental Protocols

The determination of the thermodynamic properties of dipeptides like this compound requires precise calorimetric measurements. The following sections detail the methodologies for Differential Scanning Calorimetry (DSC) and Isothermal Titration Calorimetry (ITC).

Differential Scanning Calorimetry (DSC) for Thermal Stability Analysis

DSC is a powerful technique for studying the thermal stability of peptides by measuring the heat flow associated with temperature-induced conformational changes.[8][9]

Objective: To determine the melting temperature (Tm), enthalpy of unfolding (ΔH), and heat capacity change (ΔCp) of a dipeptide.

Methodology:

-

Sample Preparation:

-

Prepare a solution of the dipeptide (e.g., this compound) at a known concentration (typically 1-2 mg/mL) in a well-defined buffer.[10]

-

Dialyze the sample extensively against the same buffer to ensure a precise match between the sample and reference solutions.[10]

-

Degas both the sample and the reference buffer for several minutes under a gentle vacuum to prevent bubble formation during the scan.[10]

-

-

Instrument Setup:

-

Thoroughly clean the DSC sample and reference cells with detergent and water as per the manufacturer's instructions.[10]

-

Load the reference cell with the dialysis buffer.

-

Load the sample cell with the dipeptide solution.

-

-

Data Acquisition:

-

Perform a baseline scan with buffer in both cells over the desired temperature range (e.g., 20-100 °C) at a specified scan rate (e.g., 60 °C/hr).[10]

-

After cooling, replace the buffer in the sample cell with the dipeptide solution and perform an identical scan.

-

To check for reversibility, a second scan of the same sample can be performed after cooling from the first scan.[8]

-

-

Data Analysis:

-

Subtract the buffer-buffer baseline from the sample scan to obtain the excess heat capacity curve of the dipeptide.[10]

-

The melting temperature (Tm) is the temperature at the peak of the transition.[11]

-

The calorimetric enthalpy of unfolding (ΔHcal) is determined by integrating the area under the transition peak.[11]

-

The change in heat capacity (ΔCp) is the difference in the heat capacity between the post- and pre-transition baselines.[11]

-

Caption: Workflow for DSC analysis of dipeptide thermal stability.

Isothermal Titration Calorimetry (ITC) for Binding Analysis

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[12][13]

Objective: To characterize the thermodynamics of the interaction between a dipeptide and a target molecule (e.g., a receptor or metal ion).

Methodology:

-

Sample Preparation:

-

Prepare solutions of the dipeptide (ligand) and the target molecule (macromolecule) in the same, extensively dialyzed buffer to minimize heats of dilution.[14]

-

The concentration of the macromolecule in the sample cell should be approximately 10-100 times the expected KD. The ligand concentration in the syringe should be 10-20 times that of the macromolecule.[12]

-

Degas both solutions thoroughly.

-

-

Instrument Setup:

-

Fill the reference cell with deionized water or buffer.

-

Fill the sample cell with the macromolecule solution.

-

Fill the injection syringe with the dipeptide solution.

-

-

Data Acquisition:

-

Set the experimental temperature, stirring speed, and injection parameters (volume and spacing).

-

Perform a series of injections of the dipeptide into the sample cell. The initial small injection is typically discarded from the analysis.

-

A control experiment titrating the dipeptide into the buffer alone is recommended to determine the heat of dilution.[15]

-

-

Data Analysis:

-

The raw data is a series of heat-flow spikes corresponding to each injection.

-

Integrate the area of each peak to determine the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to macromolecule.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to obtain KD, n, and ΔH.

-

The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated using the following equations:

-

ΔG = -RT * ln(KA), where KA = 1/KD

-

ΔG = ΔH - TΔS

-

-

Caption: Workflow for ITC analysis of dipeptide-macromolecule binding.

Biological Significance: Leucine and mTOR Signaling

The leucine component of this compound is a potent activator of the mammalian target of rapamycin (mTOR) signaling pathway. mTOR is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and protein synthesis in response to nutrients, growth factors, and cellular energy status.

The following diagram illustrates the key steps in the leucine-mediated activation of mTORC1 (mTOR Complex 1):

Caption: Leucine-activated mTORC1 signaling pathway leading to protein synthesis.

Conclusion

This technical guide has provided a foundational understanding of the thermodynamic properties of this compound by examining its constituent amino acids and outlining the key experimental methodologies for dipeptide analysis. The detailed protocols for DSC and ITC offer practical guidance for researchers seeking to characterize the thermal stability and binding interactions of this compound and related molecules. Furthermore, the visualization of the leucine-activated mTOR signaling pathway highlights the significant biological context in which this compound's components function. While direct and comprehensive thermodynamic data for this compound remains a gap in the current literature, this guide serves as a valuable resource for initiating and informing future research in this area, with broad implications for drug development, biochemistry, and materials science. Further experimental investigation is warranted to fully elucidate the thermodynamic profile of this and other dipeptides.

References

- 1. mdpi.com [mdpi.com]

- 2. irispublishers.com [irispublishers.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Alanine [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 9. dl-Alanine (CAS 302-72-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. alan-cooper.org.uk [alan-cooper.org.uk]

- 11. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 12. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]

- 13. edepot.wur.nl [edepot.wur.nl]

- 14. Isothermal Titration Calorimetry (ITC) [protocols.io]

- 15. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of Leucylalanine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility characteristics of the dipeptide Leucylalanine. The information compiled herein is intended to support research, development, and formulation activities by providing a centralized resource on the solubility of this compound in various solvent systems. This guide includes available quantitative data, detailed experimental protocols for solubility determination, and a logical workflow to aid in experimental design.

Introduction to this compound and its Solubility

This compound (Leu-Ala) is a dipeptide composed of the amino acids Leucine and Alanine. Its physicochemical properties, particularly its solubility, are critical factors in a wide range of applications, including drug delivery, peptide-based therapeutics, and biochemical studies. The solubility of a peptide is governed by the nature of its constituent amino acids, the peptide backbone, and the properties of the solvent. This compound, with a nonpolar leucine side chain and a smaller, nonpolar alanine side chain, exhibits solubility behavior that is influenced by both hydrophobic and hydrophilic interactions.

Quantitative Solubility Data

Quantitative solubility data for this compound in a broad spectrum of organic solvents is not extensively available in peer-reviewed literature. However, information from commercial suppliers and related studies on similar dipeptides provides valuable insights. The following table summarizes the available quantitative and semi-quantitative solubility data for L-Leucyl-L-alanine.

| Solvent System | Temperature (°C) | Solubility | Citation |

| Water | Not Specified | ~100 mg/mL (~494.44 mM) | [1] |

| Phosphate-Buffered Saline (PBS) | Not Specified | ~100 mg/mL (494.44 mM) | [1] |

| 80% Acetic Acid | Not Specified | 50 mg/mL (clear, colorless solution) | [2] |

| Methanol | Not Specified | Soluble (c = 2% for optical rotation measurement) | [2] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Insoluble | [3] |

Note on Expected Solubility in Other Solvents:

Based on the general principles of peptide solubility and data from similar dipeptides, the following trends can be anticipated:[4]

-

Polar Protic Solvents (e.g., Ethanol, Propanol): this compound is expected to have limited to moderate solubility in lower alcohols. Studies on similar dipeptides like Glycyl-L-alanine and L-alanyl-L-alanine show that solubility in alcohol-water mixtures decreases as the alcohol concentration increases.[5]

-

Polar Aprotic Solvents (e.g., Acetonitrile, DMF): Hydrophobic peptides often show improved solubility in polar aprotic solvents.[6] Therefore, this compound may exhibit some solubility in these solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the polar peptide backbone, this compound is expected to be practically insoluble in nonpolar solvents.

Experimental Protocols for Solubility Determination

Accurate determination of peptide solubility is crucial for reliable experimental outcomes. The following are detailed methodologies for commonly employed techniques in solubility studies.[7]

Gravimetric Method

The gravimetric method is a straightforward and accurate technique for determining the solubility of a compound in a specific solvent.[8]

Methodology:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

-

Equilibration: Agitate the suspension at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. This can be done using a shaker or a magnetic stirrer in a temperature-controlled environment.

-

Phase Separation: Centrifuge the suspension at a high speed to pellet the undissolved solid.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a calibrated pipette.

-

Solvent Evaporation: Transfer the supernatant to a pre-weighed, dry container. Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not degrade the peptide.

-

Mass Determination: Once the solvent is fully evaporated, weigh the container with the dried solute.

-

Calculation: The solubility is calculated by determining the mass of the dissolved this compound in the known volume of the solvent.

Spectroscopic Method (UV-Vis Absorbance)

For peptides that lack a strong chromophore (like Tryptophan or Tyrosine), UV-Vis spectroscopy can still be utilized by measuring the absorbance of the peptide bond at low UV wavelengths (around 205-220 nm).[9]

Methodology:

-

Standard Curve Generation:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard at the determined wavelength (e.g., 214 nm).

-

Plot a standard curve of absorbance versus concentration.

-

-

Saturated Solution Preparation: Prepare a saturated solution of this compound as described in the gravimetric method (Steps 1 and 2).

-

Sample Preparation and Analysis:

-

After equilibration, centrifuge the suspension to pellet the excess solid.

-

Carefully withdraw a sample of the supernatant.

-

If necessary, dilute the supernatant with the solvent to bring the absorbance within the linear range of the standard curve.

-

Measure the absorbance of the diluted (or undiluted) sample.

-

-

Concentration Determination: Use the standard curve to determine the concentration of this compound in the sample, accounting for any dilution.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of this compound using either the gravimetric or spectroscopic method.

Caption: Workflow for Solubility Determination.

Logical Relationship of Factors Influencing Solubility

The solubility of this compound is a multifactorial property. The diagram below illustrates the key relationships between the solute, solvent, and environmental factors that determine its solubility.

Caption: Factors Influencing this compound Solubility.

References

- 1. Leucyl-alanine | triorganotin(IV) analogue | CAS# 7298-84-2 | InvivoChem [invivochem.com]

- 2. mpbio.com [mpbio.com]

- 3. L-Leucyl-L-alanine | Endogenous Metabolite | TargetMol [targetmol.com]

- 4. bachem.com [bachem.com]

- 5. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 6. Peptide Solubility Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 7. Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. echemi.com [echemi.com]

An In-depth Technical Guide to the Discovery and History of Leucylalanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the dipeptide Leucylalanine, from its initial synthesis in the pioneering era of peptide chemistry to its current understanding. This document details the historical context of its discovery, the evolution of its synthetic methodologies, and a summary of its physicochemical properties. Furthermore, it explores the limited early research into its biological effects. This guide is intended to be a thorough resource, presenting quantitative data in structured tables, outlining detailed experimental protocols from foundational and modern methods, and utilizing visualizations to illustrate key chemical and procedural concepts.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the foundational work of Emil Fischer , who is widely regarded as the father of peptide chemistry.[1] At the turn of the 20th century, Fischer's research was pivotal in establishing the peptide bond as the fundamental linkage between amino acids.[2] Following his landmark synthesis of glycylglycine in 1901, Fischer and his laboratory systematically synthesized a series of dipeptides to solidify the polypeptide theory of protein structure.[1]

Historical records from the scientific journal Berichte der deutschen chemischen Gesellschaft indicate that "Alanyl-leucin" was first synthesized in Emil Fischer's laboratory in 1906 .[3] This places the discovery of the isomeric dipeptide, this compound, within the same timeframe, as Fischer's group was methodical in exploring various amino acid combinations. His work during this period was summarized in a comprehensive paper titled "Synthese von Polypeptiden. XV" published in 1906.[1][4] This era marked a significant turning point in biochemistry, moving from the study of complex natural proteins to the systematic synthesis and characterization of their constituent parts.[2]

Physicochemical Properties

This compound is a dipeptide composed of L-leucine and L-alanine. Its properties are a composite of these two amino acids. The data presented below has been compiled from various chemical databases and literature sources.

| Property | Value |

| Molecular Formula | C₉H₁₈N₂O₃ |

| Molecular Weight | 202.25 g/mol |

| CAS Number | 7298-84-2 |

| Appearance | White powder |

| Melting Point | Data not consistently available |

| Optical Rotation [α]D | Data not consistently available |

| Solubility | Soluble in water |

Note: Specific values for melting point and optical rotation can vary depending on the stereoisomer and the presence of hydrates.

Experimental Protocols

The synthesis of this compound has evolved significantly from the early 20th century to modern-day techniques. Below are detailed protocols for both the historical Fischer method and a contemporary solid-phase synthesis approach.

Historical Synthesis: The Fischer Method (circa 1906)

Emil Fischer's approach to peptide synthesis involved the reaction of an α-haloacyl halide with an amino acid ester, followed by hydrolysis and subsequent amination. This multi-step process was groundbreaking for its time.

Objective: To synthesize this compound using the principles of the Fischer peptide synthesis method.

Materials:

-

L-Leucine

-

Thionyl chloride (SOCl₂)

-

L-Alanine ethyl ester

-

Ammonia (aqueous solution)

-

Diethyl ether

-

Ethanol

-

Hydrochloric acid (HCl)

Methodology:

-

Preparation of α-bromoisocaproyl chloride (from L-Leucine):

-

L-Leucine is treated with phosphorus pentachloride (PCl₅) and bromine (Br₂) to replace the α-amino group with a bromine atom, and the carboxylic acid with an acyl chloride. This yields α-bromoisocaproyl chloride.

-

Note: This reaction is hazardous and requires a well-ventilated fume hood and appropriate personal protective equipment.

-

-

Coupling Reaction:

-

The freshly prepared α-bromoisocaproyl chloride is dissolved in a suitable anhydrous solvent, such as diethyl ether.

-

An equimolar amount of L-Alanine ethyl ester, also dissolved in anhydrous diethyl ether, is added dropwise to the solution while cooling in an ice bath to control the exothermic reaction.

-

The reaction mixture is stirred for several hours at room temperature to allow for the formation of the dipeptide ester. The reaction results in the formation of α-bromoisocaproyl-L-alanine ethyl ester.

-

-

Amination:

-

The resulting dipeptide ester is then treated with a concentrated aqueous solution of ammonia. This step replaces the α-bromo group with an amino group (NH₂) to form L-Leucyl-L-alanine ethyl ester.

-

The reaction is typically carried out at room temperature over an extended period.

-

-

Hydrolysis:

-

The ethyl ester of the dipeptide is hydrolyzed to the free carboxylic acid by treatment with a dilute acid, such as hydrochloric acid.

-

The solution is heated to drive the hydrolysis to completion.

-

-

Purification:

-

The final product, this compound, is isolated from the reaction mixture. In the early 20th century, this was primarily achieved by crystallization. The purity of the product would have been assessed by elemental analysis and melting point determination.

-

References

Leucylalanine: A Comprehensive Technical Guide to its Natural Occurrence and Sources

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucylalanine, a dipeptide comprised of L-leucine and L-alanine, is a naturally occurring biomolecule with emerging significance in various biological contexts. This technical guide provides an in-depth overview of the known natural occurrences of this compound, detailing its presence in microorganisms, plants, and animals. Furthermore, this document outlines detailed experimental protocols for the extraction, identification, and quantification of this compound from biological matrices. Putative biosynthetic pathways and relevant metabolic contexts are also discussed, offering a comprehensive resource for researchers and professionals in drug development and the life sciences.

Introduction

This compound (Leu-Ala) is a simple dipeptide formed through a peptide bond between the amino acids L-leucine and L-alanine. While the individual roles of leucine and alanine in metabolism are well-established, the specific functions and distribution of their dipeptide form are areas of growing research interest. As a secondary metabolite, this compound may play roles in cellular signaling, defense mechanisms, or as an intermediate in protein turnover.[1] Its detection in various organisms, from bacteria to higher animals, suggests a conserved, though not fully understood, biological relevance.[2] This guide aims to consolidate the current knowledge on the natural sources of this compound and provide the technical framework for its further investigation.

Natural Occurrence and Sources

This compound has been identified in a diverse range of organisms, although quantitative data on its concentration is often limited. The following table summarizes the known natural sources of this dipeptide.

| Kingdom | Organism/Source | Common Name | Tissue/Fluid | Method of Detection | Quantitative Data | Reference(s) |

| Bacteria | Paraburkholderia sp. | N/A | - | Genomics | Presence inferred | [2] |

| Protozoa | Trypanosoma brucei | N/A | - | Metabolomics | Detected | [2] |

| Plantae | Vitis vinifera | Grape | - | Metabolomics | Detected | [2] |

| Animalia | Anatidae | Ducks, Geese, Swans | Meat | Metabolomics | Detected, not quantified | [1] |

| Gallus gallus domesticus | Chicken | Meat | Metabolomics | Detected, not quantified | [1] | |

| Sus scrofa domesticus | Domestic Pig | Meat | Metabolomics | Detected, not quantified | [1] |

Note: While direct quantification of this compound is not widely reported, the high abundance of its constituent amino acids, L-leucine and L-alanine, in sources like chicken and pork suggests the potential for significant dipeptide presence.

Biosynthesis of this compound

A definitive, dedicated biosynthetic pathway for this compound has not been elucidated. However, its formation can be logically inferred from established mechanisms of peptide synthesis. The primary route is likely through the enzymatic condensation of L-leucine and L-alanine, a reaction catalyzed by non-ribosomal peptide synthetases (NRPSs) or other peptide-forming enzymes like aminopeptidases operating in reverse.[3][4]

The biosynthesis of the precursor amino acids, L-leucine and L-alanine, is well-characterized in many organisms, including fungi and bacteria.[5][6]

Putative Biosynthetic Pathway

The following diagram illustrates a putative pathway for the biosynthesis of this compound, starting from the central metabolite pyruvate.

Caption: Putative biosynthetic pathway of this compound.

Experimental Protocols for Quantification

The accurate quantification of this compound in complex biological matrices typically requires advanced analytical techniques. Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the method of choice due to its high sensitivity and specificity.[4][7]

General Experimental Workflow

The following diagram outlines a typical workflow for the quantification of this compound from a biological sample.

Caption: General workflow for this compound quantification.

Detailed Methodology for UPLC-MS/MS Analysis

This protocol is a generalized procedure based on established methods for dipeptide quantification.[4][8]

4.2.1. Sample Preparation

-

Homogenization: Homogenize a known weight of tissue or volume of biofluid in a suitable buffer (e.g., phosphate-buffered saline) on ice.

-

Protein Precipitation: Add three volumes of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled this compound) to the homogenate. Vortex vigorously.

-

Incubation and Centrifugation: Incubate the mixture at -20°C for 30 minutes to facilitate protein precipitation. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites.

-

Solid-Phase Extraction (Optional Cleanup): For complex matrices, a solid-phase extraction (SPE) step using a C18 cartridge can be employed to further purify the sample.

-

Derivatization (Optional): To enhance chromatographic retention and ionization efficiency, derivatization with a reagent such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AccQ-Tag™) can be performed according to the manufacturer's instructions.[4]

4.2.2. UPLC-MS/MS Conditions

-

UPLC System: A high-pressure binary solvent manager and sample manager.

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 2% to 95% mobile phase B over approximately 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Mass Spectrometer: A tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard must be determined by direct infusion of standards. For this compound (C9H18N2O3, MW: 202.25 g/mol ), the precursor ion would be [M+H]+ at m/z 203.1. Product ions would correspond to fragments of the molecule (e.g., immonium ions of leucine and alanine).

-

4.2.3. Data Analysis and Quantification

-

Construct a calibration curve using a series of known concentrations of this compound standards.

-

Integrate the peak areas of the MRM transitions for this compound and the internal standard in both the standards and the samples.

-

Calculate the ratio of the peak area of this compound to the peak area of the internal standard.

-

Determine the concentration of this compound in the samples by interpolating from the standard curve.

Logical Relationships in this compound Research

The investigation of this compound involves a series of interconnected research stages, from initial discovery to functional characterization. The following diagram illustrates these logical relationships.

Caption: Logical flow of this compound research.

Conclusion

This compound is a dipeptide with a widespread but not yet fully quantified natural distribution. Its presence in various organisms, including those of dietary and pathological relevance, warrants further investigation into its physiological roles. The analytical methodologies outlined in this guide provide a robust framework for the accurate quantification of this compound, which is a critical step in understanding its metabolism and function. Future research should focus on obtaining more quantitative data from its known sources, elucidating its precise biosynthetic and degradative pathways, and exploring its potential as a biomarker or therapeutic agent.

References

- 1. Frontiers | Enzymatic synthesis of new antimicrobial peptides for food purposes [frontiersin.org]

- 2. Mapping the metabolism of five amino acids in bloodstream form Trypanosoma brucei using U-13C-labelled substrates and LC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dipeptide Synthesis by an Aminopeptidase from Streptomyces septatus TH-2 and Its Application to Synthesis of Biologically Active Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity [mdpi.com]

- 5. journals.asm.org [journals.asm.org]

- 6. researchgate.net [researchgate.net]

- 7. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enzymatic synthesis of peptides on a solid support - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

The Metabolic Crossroads of Leucylalanine: A Technical Guide for Researchers

An In-depth Exploration of the Transport, Hydrolysis, and Signaling Implications of a Bioactive Dipeptide

This technical guide provides a comprehensive overview of the metabolic role of Leucylalanine, a dipeptide composed of the essential amino acid leucine and the non-essential amino acid alanine. While direct research on this compound is nascent, this document synthesizes the current understanding of dipeptide metabolism, transport, and the well-established roles of its constituent amino acids to present a cohesive picture of its physiological significance. This guide is intended for researchers, scientists, and drug development professionals investigating nutrient signaling, metabolic pathways, and the therapeutic potential of peptides.

Introduction: The Emerging Significance of Dipeptides

Dipeptides, once considered simple intermediates in protein digestion, are now recognized as bioactive molecules with distinct physiological roles. Their absorption and metabolism are tightly regulated processes with implications for cellular nutrition, signaling, and overall homeostasis. This compound, as a composite of two metabolically significant amino acids, stands as a molecule of interest for understanding nutrient sensing and anabolic signaling.

Metabolic Pathway of this compound

The metabolic journey of this compound is primarily characterized by its cellular uptake and subsequent hydrolysis into its constituent amino acids, L-leucine and L-alanine.

Cellular Uptake: The Role of Peptide Transporters

The intestinal absorption and cellular uptake of this compound are predominantly mediated by proton-coupled oligopeptide transporters (POTs), primarily PepT1 (SLC15A1) and PepT2 (SLC15A2).[1][2]

-

PepT1: A high-capacity, low-affinity transporter, PepT1 is abundantly expressed in the apical membrane of intestinal epithelial cells, playing a crucial role in the absorption of dietary di- and tripeptides.[3][4]

-

PepT2: In contrast, PepT2 is a high-affinity, low-capacity transporter found in various tissues, including the kidneys (for reabsorption of peptides from glomerular filtrate), lungs, and the choroid plexus.[1][5]

These transporters are known for their broad substrate specificity, and it is highly probable that this compound is a substrate for both PepT1 and PepT2.[1]

Intracellular Hydrolysis

Once inside the cell, this compound is rapidly cleaved into L-leucine and L-alanine by cytosolic peptidases.[6] This hydrolysis is a critical step, as it releases the individual amino acids to participate in their respective metabolic and signaling pathways. The general mechanism of dipeptide utilization involves either uptake followed by intracellular hydrolysis or hydrolysis by ectoenzymes on the cell surface.[6]

Metabolic fate of this compound.

The Metabolic Roles of Leucine and Alanine

Following the hydrolysis of this compound, the released L-leucine and L-alanine integrate into distinct and critical metabolic pathways.

L-Leucine and the mTOR Signaling Pathway

L-leucine is a potent activator of the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[7][8] Leucine's activation of mTORC1 leads to the phosphorylation of downstream targets such as S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), ultimately promoting protein translation.

References

- 1. Structural snapshots of human PepT1 and PepT2 reveal mechanistic insights into substrate and drug transport across epithelial membranes - PMC [pmc.ncbi.nlm.nih.gov]